molecular formula C19H22N2O6S2 B3198325 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide CAS No. 1011624-78-4

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide

Cat. No.: B3198325
CAS No.: 1011624-78-4
M. Wt: 438.5 g/mol
InChI Key: YZADHYKFZWRQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-(2-propan-2-yloxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-13(2)27-17-7-5-4-6-16(17)20-29(25,26)18-12-15(9-8-14(18)3)21-19(22)10-11-28(21,23)24/h4-9,12-13,20H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZADHYKFZWRQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidinone derivatives with appropriate sulfonamide moieties. The process can be optimized for yield and purity through various chemical techniques, including crystallization and chromatography.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The specific compound has been tested against a variety of bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This was particularly evident in assays measuring TNF-alpha and IL-6 levels in activated macrophages.

Case Studies

  • Zebrafish Embryo Toxicity Assay : A study evaluated the toxicity of this compound using zebrafish embryos as a model organism. The results indicated low toxicity, with an LC50 value greater than 100 mg/L, suggesting a favorable safety profile for further development .
  • In Vivo Efficacy : In a murine model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the isothiazolidinone core and the sulfonamide group can enhance potency and selectivity.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity
Substitution on phenyl ringEnhanced binding affinity
Alteration of sulfonamide moietyImproved antimicrobial spectrum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-isopropoxyphenyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.